molecular formula C16H12N2O2S2 B11180296 N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide

N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide

Cat. No.: B11180296
M. Wt: 328.4 g/mol
InChI Key: ITPLFIQEXPWRFY-UHFFFAOYSA-N
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Description

“N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide” is a complex organic compound that features a pyridine ring, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Derivative: Starting with 3-methylpyridine, various functionalization reactions can be performed to introduce the necessary substituents.

    Thiophene Functionalization: Thiophene can be functionalized through reactions such as halogenation, lithiation, or metal-catalyzed coupling reactions.

    Amide Bond Formation: The final step involves coupling the functionalized pyridine and thiophene derivatives through amide bond formation, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow synthesis and green chemistry principles might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.

    Reduction: Reduction reactions could target the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at the pyridine or thiophene rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: As a scaffold for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: In the development of organic semiconductors or conductive polymers.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)benzamide
  • N-(3-methylpyridin-2-yl)-N-(furan-2-carbonyl)thiophene-2-carboxamide

Uniqueness

The uniqueness of “N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide” lies in its specific combination of functional groups and ring systems, which may confer unique chemical properties and biological activities compared to similar compounds.

Properties

Molecular Formula

C16H12N2O2S2

Molecular Weight

328.4 g/mol

IUPAC Name

N-(3-methylpyridin-2-yl)-N-(thiophene-2-carbonyl)thiophene-2-carboxamide

InChI

InChI=1S/C16H12N2O2S2/c1-11-5-2-8-17-14(11)18(15(19)12-6-3-9-21-12)16(20)13-7-4-10-22-13/h2-10H,1H3

InChI Key

ITPLFIQEXPWRFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)N(C(=O)C2=CC=CS2)C(=O)C3=CC=CS3

Origin of Product

United States

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